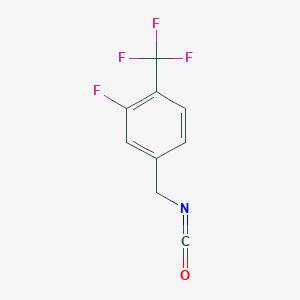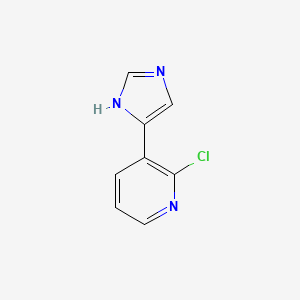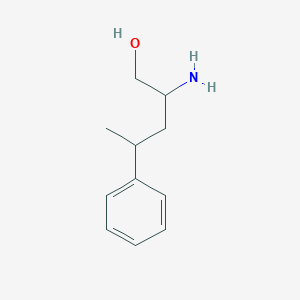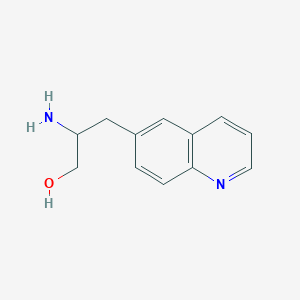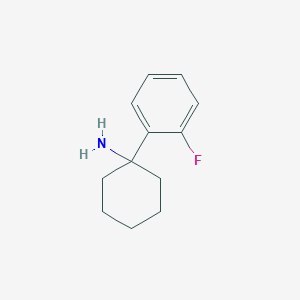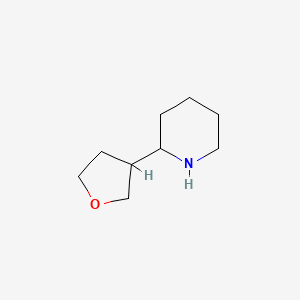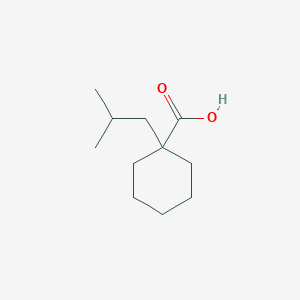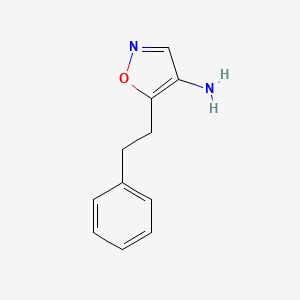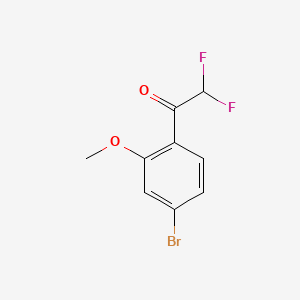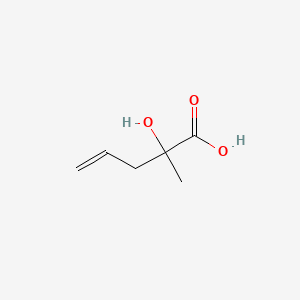
2-Hydroxy-2-methylpent-4-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methylpent-4-enoicacid is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylpent-4-enoicacid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with methyl vinyl ketone, followed by hydrolysis and oxidation steps. The reaction conditions typically require a base catalyst such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation and crystallization to achieve high purity levels. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-methylpent-4-enoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 2-Methylpent-4-enoic acid or 2-Methyl-4-penten-2-one.
Reduction: 2-Hydroxy-2-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methylpent-4-enoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-methylpent-4-enoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond within its structure allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
- 2-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-2-methylhexanoic acid
- 2-Hydroxy-2-methyl-3-pentenoic acid
Comparison: 2-Hydroxy-2-methylpent-4-enoicacid is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Its versatility in synthetic applications and potential biological activity make it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
2-hydroxy-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(2,9)5(7)8/h3,9H,1,4H2,2H3,(H,7,8) |
Clave InChI |
NQRZSIPZBAMEPO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
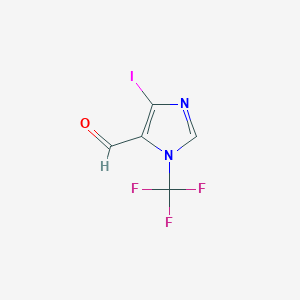
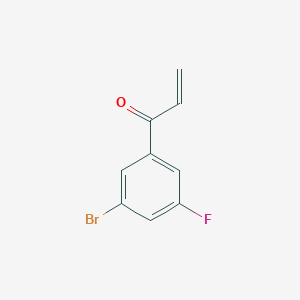
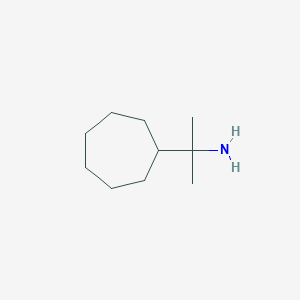
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)
